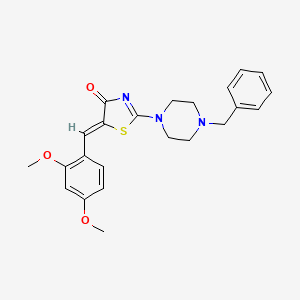![molecular formula C27H26N2O3 B6117147 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine](/img/structure/B6117147.png)
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine, also known as BDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine is not fully understood. However, it has been suggested that it may act by modulating the activity of the serotonin and dopamine neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood, emotion, and behavior. It has also been shown to reduce the levels of cortisol, a hormone that is associated with stress. These effects suggest that this compound may have potential as a treatment for mood disorders and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine. One area of interest is exploring its potential as a treatment for anxiety and depression in humans. Additionally, further research is needed to understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with N,N-diphenyl-1,4-diaminobutane in the presence of acetic anhydride. This reaction yields this compound as a yellowish powder.
Aplicaciones Científicas De Investigación
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(diphenylmethyl)piperazine has been studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to possess anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a treatment for anxiety and depression in humans.
Propiedades
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-26(14-12-21-11-13-24-25(19-21)32-20-31-24)28-15-17-29(18-16-28)27(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19,27H,15-18,20H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRWVSKPHTYNBX-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(4-methoxy-2-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6117077.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![4-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117088.png)
![4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
![3-({2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6117119.png)

![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6117137.png)
![2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6117141.png)
![{3-benzyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117154.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B6117167.png)
